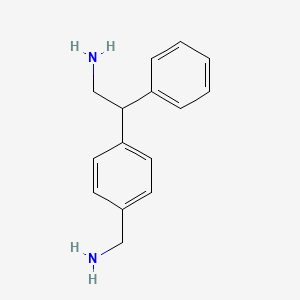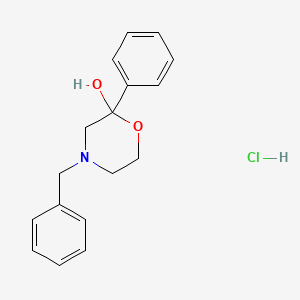![molecular formula C16H25N3O B14204302 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)- CAS No. 919112-94-0](/img/structure/B14204302.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- is a chemical compound known for its unique structure and properties. This compound is part of the urea family, which is widely used in various fields such as chemistry, biology, and industry. Its molecular formula is C16H25N3O, and it has a molecular weight of 275.394 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- typically involves the reaction of cyclohexylamine derivatives with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the overall efficiency of the process. The use of catalysts such as palladium or platinum can further enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis reactions.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- involves its interaction with specific molecular targets. It acts as a chiral catalyst by facilitating the formation of enantioselective products through hydrogen bonding and steric interactions. The compound stabilizes transition states and lowers the activation energy of reactions, thereby increasing the reaction rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic synthesis.
Urea, N,N’-dimethyl-: Commonly used in various industrial applications.
Uniqueness
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- is unique due to its specific chiral structure, which makes it highly effective as a chiral catalyst. Its ability to form stable hydrogen bonds and its steric properties contribute to its effectiveness in asymmetric synthesis reactions .
Propriétés
Numéro CAS |
919112-94-0 |
|---|---|
Formule moléculaire |
C16H25N3O |
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
1-benzyl-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea |
InChI |
InChI=1S/C16H25N3O/c1-19(2)15-11-7-6-10-14(15)18-16(20)17-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3,(H2,17,18,20)/t14-,15-/m1/s1 |
Clé InChI |
BSICYGFOCRMEHF-HUUCEWRRSA-N |
SMILES isomérique |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CN(C)C1CCCCC1NC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)
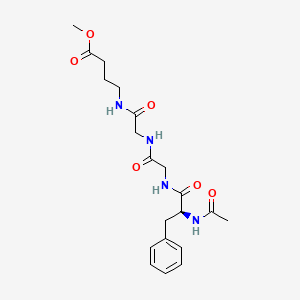
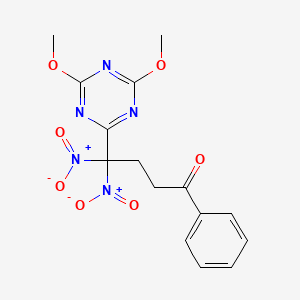
![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
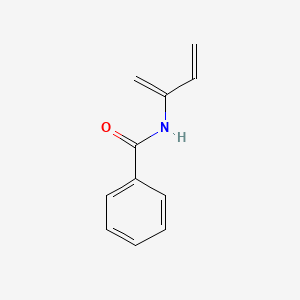
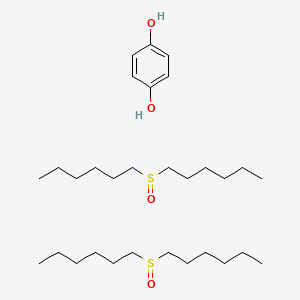
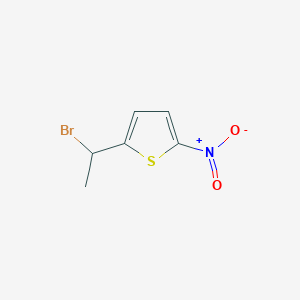
![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
